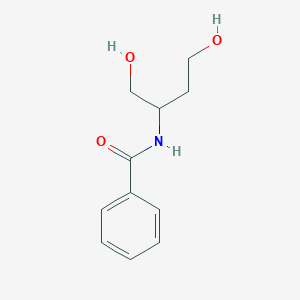

N-(1,4-dihydroxybutan-2-yl)benzamide

Description

Chemical Formula: C₁₁H₁₅NO₃ Molecular Weight: 209.24 g/mol CAS Numbers: 408534-01-0 (racemic), 296766-73-9 (S-enantiomer) Structural Features: This compound consists of a benzamide core substituted with a 1,4-dihydroxybutan-2-yl group. It is primarily used in research settings, with applications in synthetic chemistry and drug discovery, though specific biological activities remain underexplored .

Properties

IUPAC Name |

N-(1,4-dihydroxybutan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c13-7-6-10(8-14)12-11(15)9-4-2-1-3-5-9/h1-5,10,13-14H,6-8H2,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDOSGIOHZHZDEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCO)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dihydroxybutan-2-yl)benzamide typically involves the reaction of benzoyl chloride with 1,4-dihydroxybutane in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dihydroxybutan-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The amide group can be reduced to an amine.

Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of diketones or aldehydes.

Reduction: Formation of N-(1,4-dihydroxybutan-2-yl)benzylamine.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Biological Activities

Research indicates that N-(1,4-dihydroxybutan-2-yl)benzamide exhibits significant biological properties:

-

Flavor Modulation :

- This compound has been investigated for its role as a flavoring agent due to its umami taste profile. Studies suggest that it can interact with taste receptors, particularly T1R receptors, influencing flavor perception .

-

Therapeutic Potential :

- The compound may possess therapeutic applications related to its interaction with biological systems. It has shown promise in modulating physiological responses, which could lead to potential uses in pharmacology .

-

Toxicological Evaluations :

- Understanding the safety profile and metabolic pathways of this compound is crucial for its application in food science and medicinal chemistry .

Case Studies

Several studies have explored the applications of related benzamide derivatives:

- Analgesic Activity :

- Enzyme Inhibition :

Mechanism of Action

The mechanism of action of N-(1,4-dihydroxybutan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

N,N'-(Butane-1,4-diyl)dibenzamide

Chemical Formula : C₁₈H₂₀N₂O₂

Molecular Weight : 296.37 g/mol

Key Differences :

- Structure : A dimeric benzamide with two benzamide groups linked via a butane chain.

- Functional Groups : Lacks hydroxyl groups, reducing polarity compared to the target compound.

- Applications: Not explicitly stated, but its higher molecular weight and dimeric structure suggest utility in polymer chemistry or as a crosslinking agent .

| Parameter | N-(1,4-Dihydroxybutan-2-yl)benzamide | N,N'-(Butane-1,4-diyl)dibenzamide |

|---|---|---|

| Molecular Formula | C₁₁H₁₅NO₃ | C₁₈H₂₀N₂O₂ |

| Molecular Weight (g/mol) | 209.24 | 296.37 |

| Hydroxyl Groups | 2 | 0 |

| Solubility (Polarity) | Higher (due to diol) | Lower |

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Chemical Formula: C₁₂H₁₇NO₂ Molecular Weight: 207.27 g/mol Key Differences:

- Structure : Contains a branched 2-hydroxy-1,1-dimethylethyl group and a methyl-substituted benzene ring.

- Functional Groups : The N,O-bidentate directing group enables metal-catalyzed C–H bond functionalization, a feature absent in the target compound .

- Applications : Used in catalysis and synthetic chemistry for directing regioselective reactions .

| Parameter | This compound | N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide |

|---|---|---|

| Benzene Substituent | Unsubstituted | 3-Methyl |

| Hydroxyl Groups | 2 | 1 |

| Catalytic Utility | Not reported | High (N,O-bidentate ligand) |

Antifungal 1,3,4-Oxadiazole-Benzamide Derivatives (LMM5, LMM11)

Examples :

- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide

- LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Key Differences : - Structure : Incorporate 1,3,4-oxadiazole rings and sulfamoyl groups, enhancing antifungal activity.

- Functional Groups : Sulfamoyl and heterocyclic moieties critical for inhibiting thioredoxin reductase in Candida albicans .

- Applications : Explicit antifungal agents, unlike the target compound, which lacks reported biological activity .

| Parameter | This compound | LMM5/LMM11 |

|---|---|---|

| Heterocyclic Components | None | 1,3,4-Oxadiazole |

| Biological Activity | Not reported | Antifungal |

| Target Enzyme | N/A | Thioredoxin reductase |

N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)benzamide

Chemical Formula: C₁₇H₁₁NO₃ Molecular Weight: 277.27 g/mol Key Differences:

- Structure: Features a naphthoquinone (1,4-dioxonaphthalene) group, increasing aromaticity and conjugation.

- Crystallography : Exhibits weak N–H⋯O and C–H⋯O hydrogen bonds, forming zigzag chains in the crystal lattice .

- Applications: Intermediate in bisacylation reactions; naphthoquinone derivatives often show anticancer or antimicrobial activity .

| Parameter | This compound | N-(1,4-Dioxonaphthalen-2-yl)benzamide |

|---|---|---|

| Aromatic System | Benzene | Naphthoquinone |

| Hydrogen Bonding | Limited (diol groups) | Extensive (N–H⋯O, C–H⋯O) |

| Pharmacological Potential | Undefined | Anticancer/antimicrobial (hypothetical) |

Biological Activity

N-(1,4-dihydroxybutan-2-yl)benzamide, also known as (S)-N-(1,4-dihydroxybutan-2-yl)benzamide, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, enzyme inhibition capabilities, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₅NO₃, with a molecular weight of approximately 209.24 g/mol. The compound features a benzamide functional group attached to a chiral 1,4-dihydroxybutan-2-yl moiety, which contributes to its optical activity and potential biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This compound has been shown to inhibit various enzymes involved in disease processes. The mechanism includes:

- Enzyme Inhibition : The compound can bind to active or allosteric sites on enzymes, modulating their function. This includes potential inhibition of acetylcholinesterase (AChE) and β-secretase (BACE1), which are critical in neurodegenerative diseases .

- Signal Transduction Pathways : By interacting with specific receptors, it may influence cellular signaling pathways that regulate inflammation and pain perception .

Enzyme Inhibition Studies

Recent studies have highlighted the enzyme inhibitory activities of this compound:

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| (S)-N-(1,4-dihydroxybutan-2-yl)benzamide | AChE | Not specified |

| (S)-N-(1,4-dihydroxybutan-2-yl)benzamide | BACE1 | Not specified |

While specific IC50 values for this compound were not detailed in the available literature, related benzamide derivatives have shown promising inhibitory effects against AChE and BACE1 with IC50 values ranging from 0.056 to 87.31 µM .

Therapeutic Potential

This compound is being investigated for its potential therapeutic applications in various diseases:

- Neurodegenerative Disorders : Its role as an AChE inhibitor suggests potential use in treating Alzheimer's disease by enhancing cholinergic signaling.

- Anti-inflammatory Effects : The ability to modulate inflammatory pathways indicates potential applications in chronic pain management and inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds that share structural similarities with this compound:

- Inhibition of AChE and BACE1 : A study synthesized multiple benzamides and assessed their inhibitory activity against AChE and BACE1. Compounds exhibited varying degrees of potency with IC50 values indicating their effectiveness as enzyme inhibitors .

- Cytotoxicity Against Cancer Cells : Research on similar benzamide derivatives demonstrated significant cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer). Some compounds showed IC50 values much lower than standard chemotherapeutics like cisplatin .

- Modulation of Pain Pathways : Compounds structurally related to this compound have been shown to interact with P2X receptors implicated in pain signaling, suggesting a role in pain management therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.